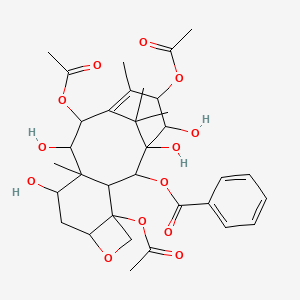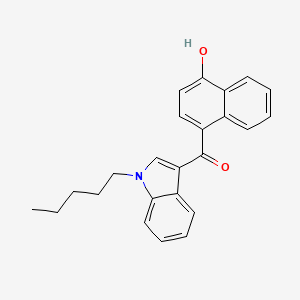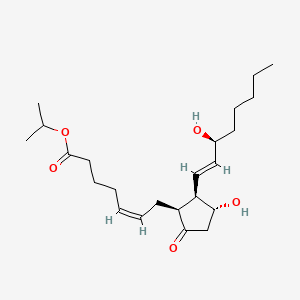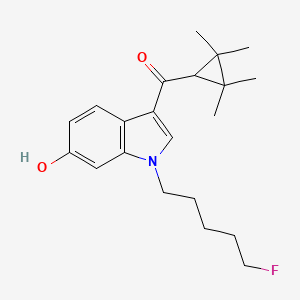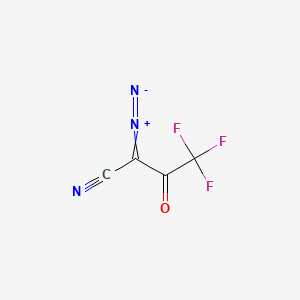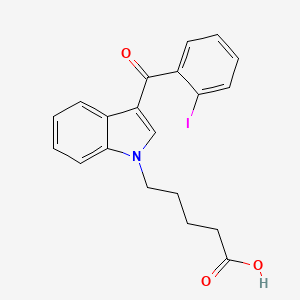
Fdu-PB-22
Descripción general
Descripción
Fdu-PB-22 is a derivative of JWH-018, which is presumed to be a potent agonist of the CB1 receptor . It has been sold online as a designer drug . The formal name of Fdu-PB-22 is 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, 1-naphthalenyl ester .
Synthesis Analysis
Fdu-PB-22 and FUB-PB-22 were rapidly metabolized in human liver microsomes with half-lives of 12.4 and 11.5 min, respectively . In human hepatocyte samples, seven metabolites for both compounds were identified, generated by ester hydrolysis and further hydroxylation and/or glucuronidation .
Molecular Structure Analysis
The molecular formula of Fdu-PB-22 is C26H18FNO2 . It has an average mass of 395.425 Da and a monoisotopic mass of 395.132172 Da .
Chemical Reactions Analysis
Both Fdu-PB-22 and FUB-PB-22 were rapidly metabolized in human liver microsomes . In human hepatocyte samples, seven metabolites for both compounds were identified, generated by ester hydrolysis and further hydroxylation and/or glucuronidation .
Physical And Chemical Properties Analysis
Fdu-PB-22 is a crystalline solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 611.6±40.0 °C at 760 mmHg, and a flash point of 323.7±27.3 °C . It has a molar refractivity of 115.7±0.5 cm3 .
Aplicaciones Científicas De Investigación
Human Metabolism of Fdu-PB-22 : A study by Diao et al. (2016) investigated the metabolism of Fdu-PB-22 in human hepatocytes. They discovered that Fdu-PB-22 is rapidly metabolized, with a half-life of 12.4 minutes. The study identified seven metabolites formed by ester hydrolysis, hydroxylation, and/or glucuronidation. The major metabolites identified were M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH), which are recommended as urinary markers for documenting Fdu-PB-22 intake (Diao, Scheidweiler, Wohlfarth, Pang, Kronstrand, & Huestis, 2016).
Enzymatic Analysis of Fdu-PB-22 : Research by Jones et al. (2019) focused on the enzymatic glucuronidation of Fdu-PB-22. They found that the metabolism of Fdu-PB-22 by human liver microsomes (HLMs) is dependent on UDP-glucuronic acid. The study highlighted the role of various hepatic UDP-glucuronosyltransferases (UGTs) in the metabolism of Fdu-PB-22 and its metabolites. This research contributes to understanding the potential risk of Fdu-PB-22-induced toxicity due to genetic mutations or the co-administration of inhibitors for Fdu-PB-22-metabolizing UGTs (Jones, Yarbrough, Shoeib, Bush, Fantegrossi, Prather, Radomińska-Pandya, & Fujiwara, 2019).
Mecanismo De Acción
Direcciones Futuras
The physiological and toxicological properties of Fdu-PB-22 are not known . Therefore, future research could focus on these aspects to better understand the implications of its use. Additionally, as Fdu-PB-22 is a derivative of JWH-018, further studies could explore the differences and similarities between these two compounds and their effects.
Propiedades
IUPAC Name |
naphthalen-1-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FNO2/c27-20-14-12-18(13-15-20)16-28-17-23(22-9-3-4-10-24(22)28)26(29)30-25-11-5-7-19-6-1-2-8-21(19)25/h1-15,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKSVIFQKKFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016910 | |
| Record name | naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1883284-94-3 | |
| Record name | 1-Naphthalenyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883284-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FDU-PB-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883284943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FDU-PB-22 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E88884ZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary metabolic pathways of FDU-PB-22 in humans?
A: Research indicates that FDU-PB-22 is rapidly metabolized in the human liver, primarily by UDP-glucuronosyltransferases (UGTs). [] The main metabolic pathway involves ester hydrolysis of FDU-PB-22, yielding fluorobenzylindole-3-carboxylic acid (FBI-COOH). [] FBI-COOH is further metabolized by hydroxylation and glucuronidation. [, ] The major metabolites found in both human hepatocyte samples and authentic urine specimens were hydroxylated FBI-COOH and FBI-COOH itself. []
Q2: Are there any specific UGT enzymes involved in FDU-PB-22 metabolism?
A: While multiple hepatic UGTs appear to be involved in FBI-COOH glucuronidation, UGT1A10, an extra-hepatic isoform, exhibits the highest activity. [] This suggests that genetic variations or co-administration of inhibitors targeting these enzymes could significantly impact FDU-PB-22 metabolism and potentially increase the risk of toxicity. []
Q3: What analytical techniques are most effective for identifying FDU-PB-22 and its related compounds?
A: Gas Chromatography coupled with Cold Electron Ionization Mass Spectrometry (GC-cold-EI-MS) has proven effective in identifying and differentiating FDU-PB-22 from closely related synthetic cannabinoids, such as FUB-PB-22. [] This method overcomes the limitations of conventional GC-EI-MS by enhancing the detection of molecular ions, which are often labile in these compounds. []
Q4: Can Raman spectroscopy be used to classify FDU-PB-22 and other novel psychoactive substances (NPS)?
A: Yes, Raman spectroscopy combined with Principal Components Analysis (PCA) shows promise for classifying NPS, including FDU-PB-22. [] A study using a large dataset of NPS reference materials demonstrated that this approach could differentiate structurally similar compounds like FDU-PB-22 and NM-2201 based on their unique Raman spectral profiles. [] This approach may prove valuable for identifying new psychoactive substances entering the market. []
Q5: What urinary markers are recommended for detecting FDU-PB-22 intake?
A: Based on human hepatocyte and authentic urine sample analysis, hydroxylated FBI-COOH and FBI-COOH itself are recommended as suitable urinary markers for confirming FDU-PB-22 intake. [] These metabolites were found to be predominant in urine specimens after β-glucuronidase hydrolysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



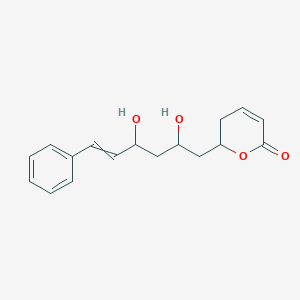
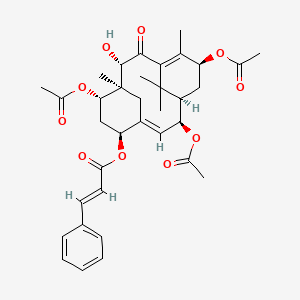
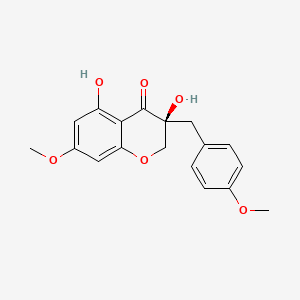
![2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,propylester,(1S)-(9CI)](/img/no-structure.png)

